1-[(4-chlorobenzyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide
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Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-3-CARBOXAMIDE is a synthetic compound with a complex structure that includes a piperidine ring, a cyclohexyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenylmethanesulfonyl chloride with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylmethanesulfonyl chloride: A precursor in the synthesis of the target compound.
N-Cyclohexylpiperidine derivatives: Compounds with similar structural features but different substituents.
Uniqueness
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOHEXYLPIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H27ClN2O3S |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-cyclohexylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H27ClN2O3S/c20-17-10-8-15(9-11-17)14-26(24,25)22-12-4-5-16(13-22)19(23)21-18-6-2-1-3-7-18/h8-11,16,18H,1-7,12-14H2,(H,21,23) |
InChI Key |
XQVSOANLXHHPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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